3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione
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Overview
Description
3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6310,4,12]dodeca-6,8(12),9-triene-5,11-dione is a complex organic compound that features a unique combination of pyrano, pyridin, piperidin, and triazatricyclo structures
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the pyrano[2,3-c]pyridin structure, followed by the introduction of the piperidin and triazatricyclo moieties. The synthetic route typically involves:
Formation of Pyrano[2,3-c]pyridin: This can be achieved through a multi-step reaction starting from pyridine derivatives, involving cyclization and functional group transformations.
Introduction of Piperidin Moiety: This step involves the reaction of the pyrano[2,3-c]pyridin intermediate with piperidin derivatives under specific conditions to form the desired structure.
Formation of Triazatricyclo Structure: The final step involves the cyclization of the intermediate compound to form the triazatricyclo structure, which is achieved through a series of condensation and cyclization reactions
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the treatment of certain cancers and other diseases.
Biological Research: The compound is used in biological studies to understand its interaction with various biological targets and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, making it a potent agent in various applications .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrano structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo Compounds: These compounds have a similar triazolo structure and are studied for their potential as therapeutic agents.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are known for their inhibitory activity against certain enzymes and have applications in medicinal chemistry
Properties
IUPAC Name |
3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAZQUREQIODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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